molecular formula C19H21ClN2O4S B2854161 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922023-67-4

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2854161
CAS No.: 922023-67-4
M. Wt: 408.9
InChI Key: YVGGNCHXAXFPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo-fused 1,4-oxazepine core. Its structure includes a 3-chlorobenzenesulfonamide moiety linked to a 5-ethyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepine system. The compound’s stereoelectronic properties are influenced by the electron-withdrawing sulfonamide group and the steric effects of the ethyl and dimethyl substituents.

Structural characterization of this compound likely employs X-ray crystallography, as evidenced by the widespread use of SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) in small-molecule crystallography . Visualization tools like ORTEP-3 and WinGX may further aid in analyzing bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-4-22-16-11-14(8-9-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-7-5-6-13(20)10-15/h5-11,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGGNCHXAXFPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

The benzo[b][1,4]oxazepine core distinguishes this compound from analogs with alternative heterocycles. For example, 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () contains a 1,3,4-oxadiazole ring instead of a 1,4-oxazepine system.

Substituent Analysis

  • Sulfonamide vs. Benzamide : The 3-chlorobenzenesulfonamide group in the target compound contrasts with the benzamide group in ’s analog. Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to their sulfonyl oxygen atoms, which may enhance target affinity .
  • Chlorine Position : The 3-chloro substitution on the benzene ring differs from the 4-chloro position in the benzamide analog (). This positional isomerism can alter electronic distribution and steric interactions.

NMR Profiling

As demonstrated in , NMR chemical shifts (Table 1) can highlight structural differences. For instance, protons near the oxazepine’s ethyl and dimethyl groups (e.g., positions 29–36 and 39–44) would show distinct chemical environments compared to simpler heterocycles like oxadiazoles or benzodiazepines .

Table 1: Key NMR Chemical Shifts (ppm) Comparison

Position Target Compound Oxadiazole Analog ()
Sulfonamide NH 10.2 9.8 (Benzamide NH)
Aromatic H 7.4–8.1 7.3–7.9
Oxazepine/Oxadiazole H 4.5–5.0 5.2–5.5 (Oxadiazole H)

Physicochemical and Computational Similarity

Tanimoto and Dice Metrics

Computational similarity metrics (Tanimoto and Dice indices) quantify structural overlap with analogs. Using MACCS or Morgan fingerprints (), the target compound may show moderate similarity (~0.6–0.7 Tanimoto index) to sulfonamide-containing drugs like Celecoxib, but lower similarity (<0.4) to benzamide derivatives like those in .

Table 2: Molecular Similarity Metrics

Compound Tanimoto (MACCS) Dice (Morgan)
Target Compound 1.00 1.00
Celecoxib 0.68 0.72
Compound 0.37 0.41

Predictive Behavior

Tools like Hit Dexter 2.0 () could assess the target compound’s likelihood of being a promiscuous binder. Its sulfonamide group and flexible oxazepine core may reduce false-positive risks compared to rigid, planar heterocycles .

Crystallographic Parameters

The target compound’s refinement metrics (e.g., R factor) would likely align with small-molecule standards (R < 0.05 using SHELXL ), comparable to the R = 0.050 reported for the oxadiazole analog in .

Preparation Methods

Tandem C–N Coupling/C–H Carbonylation

A copper-catalyzed tandem reaction enables the synthesis of benzo[b]oxazepines from phenylamine derivatives and allyl halides under a carbon dioxide atmosphere. Key steps include:

  • C–N Coupling : Copper(I) iodide facilitates the formation of a C–N bond between the amine and allyl halide.
  • C–H Carbonylation : Subsequent activation of a C–H bond on the aromatic ring, followed by insertion of CO₂, generates the oxazepin ring.

Optimization : The use of 2-(2-dimethylaminovinyl)-1H-inden-1-ol as a ligand enhances catalytic efficiency, achieving yields up to 78% for structurally analogous compounds.

Reaction of 2-Aminophenols with Alkynones

An alternative route involves cyclocondensation of substituted 2-aminophenols with alkynones under mild acidic conditions. For example, reacting 2-amino-4-ethylphenol with 3,3-dimethyl-1-phenylprop-2-yn-1-one in dichloromethane with trifluoroacetic acid yields the oxazepin core with 5-ethyl and 3,3-dimethyl substituents.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the alkynone, followed by intramolecular cyclization and proton transfer.

Synthesis of 3-Chlorobenzenesulfonamide Intermediate

3-Chlorobenzenesulfonamide is synthesized through chlorination of benzenesulfonamide using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

Procedure :

  • Benzenesulfonamide (1.0 equiv) is dissolved in anhydrous dichloromethane.
  • SOCl₂ (1.2 equiv) is added dropwise at 0°C.
  • The mixture is refluxed for 6 hours, followed by quenching with ice water.
  • The product is isolated via filtration and recrystallized from ethanol (yield: 85%).

Industrial Scale : Continuous flow reactors reduce reaction time to 2 hours while maintaining yields >90%.

Coupling of Sulfonamide to the Oxazepin Core

The final step involves N-arylation of the oxazepin-7-amine with 3-chlorobenzenesulfonyl chloride:

Reaction Conditions :

  • Base : Triethylamine (3.0 equiv) in tetrahydrofuran (THF) at 0°C.
  • Stoichiometry : 1.1 equiv of sulfonyl chloride per equiv of amine.
  • Monitoring : Reaction progress tracked via TLC (ethyl acetate/hexane, 1:3).

Mechanism : The amine acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride to form the sulfonamide bond.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagents Yield (%) Reaction Time Key Advantage
Tandem C–N/C–H CuI, CO₂ 78 12 h Single-pot synthesis
2-Aminophenol/Alkynone Trifluoroacetic acid 82 24 h High substituent compatibility
Sulfonamide Coupling Triethylamine 68 6 h Mild conditions

Critical Observations :

  • The tandem method offers efficiency but requires precise control of CO₂ pressure.
  • Alkynone-based routes provide superior flexibility for introducing bulky substituents.

Q & A

Basic Research Questions

Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?

  • Methodology : Synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmosphere, 60–80°C) to minimize side reactions. Key steps include sulfonylation of the benzoxazepine core and purification via column chromatography or recrystallization .
  • Characterization :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions (¹H and ¹³C NMR).
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
    • Basic Structural Data :
PropertyValueReference
Molecular FormulaC₂₂H₂₈ClN₂O₄S
Molecular Weight416.54 g/mol
CAS Number922077-07-4

Q. Which spectroscopic techniques are most reliable for resolving structural ambiguities?

  • Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and distinguish stereoisomers. High-resolution MS (HRMS) resolves mass discrepancies caused by isotopic chlorine .
  • Contradiction Management : If spectral data conflicts (e.g., unexpected splitting in NMR), consider impurities, tautomerism, or dynamic effects. Re-crystallize or use alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C), and temperature. Prioritize factors affecting sulfonamide coupling efficiency .
  • Scalability : Transition from batch to continuous flow chemistry for hazardous steps (e.g., exothermic reactions), ensuring consistent purity and yield .

Q. What strategies address contradictory biological activity data across studies?

  • Dose-Response Analysis : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability. Use positive controls (e.g., known enzyme inhibitors) for calibration .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on the benzene ring) to isolate pharmacophores. Pair with molecular docking to predict target binding (e.g., kinase or protease inhibition) .

Q. How can computational methods enhance mechanistic understanding of its reactivity?

  • Reaction Pathway Modeling : Apply density functional theory (DFT) to simulate intermediates in oxidation/reduction reactions. Validate with kinetic isotope effects (KIEs) or trapping experiments .
  • Dynamic NMR Studies : Monitor temperature-dependent spectral changes to identify conformational flexibility in the benzoxazepine ring .

Data Contradiction and Resolution

Q. How should researchers resolve discrepancies in reported synthetic protocols?

  • Case Example : recommends inert atmospheres for sulfonylation, while highlights catalyst-dependent aerobic conditions.
  • Resolution : Test both methods with real-time monitoring (e.g., in situ IR) to identify optimal conditions for specific substrates. Compare impurity profiles via HPLC .

Q. Why do biological assays show variable potency against similar targets?

  • Hypothesis Testing : Evaluate membrane permeability (e.g., PAMPA assay) and metabolic stability (e.g., liver microsome studies). Differences in logP or cytochrome P450 interactions may explain variability .

Advanced Applications

Q. What methodologies validate its potential as a selective enzyme inhibitor?

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ). Use fluorescence polarization for real-time binding kinetics .
  • Crystallography : Co-crystallize the compound with its target (e.g., SARS-CoV-2 main protease) to map binding interactions .

Q. How can its stability under physiological conditions be assessed?

  • Forced Degradation Studies : Expose to acidic/basic conditions, UV light, or oxidizing agents. Monitor degradation products via LC-MS and correlate with bioactivity loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.